N-methyl-2-(propylamino)acetamide
Overview
Description
“N-methyl-2-(propylamino)acetamide” is a biochemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of N-methylated compounds like “this compound” often involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs). The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .
Chemical Reactions Analysis
The mechanism of the synthesis of “this compound” was studied by the DFT B3PW91/6-311++G (df,p) method. It was found that the rate-limiting step, the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, involves three elementary steps .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 130.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Antiviral and Antiapoptotic Effects
One significant application of a similar compound, a novel anilidoquinoline derivative, is in the treatment of Japanese encephalitis. This compound demonstrated considerable antiviral and antiapoptotic effects in vitro, leading to decreased viral load and increased survival in infected mice (Ghosh et al., 2008).
Antibacterial, Antifungal, and Anticancer Properties
N-((Diphenylamino)methyl)acetamide, synthesized via the Mannich reaction, along with its complexes with cerium(IV), thorium(IV), and dioxouranium(VI), exhibited notable antibacterial, antifungal, and anticancer activities (Muruganandam et al., 2013).
Applications in Cancer Research
A series of 1,3,4-Oxadiazole derivatives were designed, synthesized, and evaluated as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, showing potential in small lung cancer treatment (Panchal et al., 2020).
Structural Analysis
In-depth structural analysis of N-(2-Methylphenyl)acetamide revealed insights into the conformation of the acetamide unit, which is crucial for understanding its interactions and applications in various fields (Gowda et al., 2007).
Herbicide Efficacy and Interactions
Research on acetamide herbicides provided insights into their influence on other agricultural chemicals, demonstrating the interplay between different compounds used in agriculture (Simkins et al., 1980).
Opioid Agonist Properties
Studies on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at key positions, indicated potent and selective kappa-opioid agonist properties, highlighting their potential in pain management and neurological research (Barlow et al., 1991).
Spectroscopic Analysis
Investigations into the infrared and Raman spectra of monosubstituted amides, including N-methyl, N-ethyl, N-propyl, and N-butyl acetamides, provided valuable data for protein spectroscopy and the study of homologous series (Beer et al., 1958).
Properties
IUPAC Name |
N-methyl-2-(propylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-8-5-6(9)7-2/h8H,3-5H2,1-2H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUSZBDWHKJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.